

Anhalamine (CAS 643-60-7): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Anhalamine*

Cat. No.: *B1203834*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from *Lophophora williamsii* (peyote), has emerged as a molecule of significant interest in neuropharmacology.[1] Structurally related to mescaline, **anhalamine** has been identified as a potent inverse agonist of the serotonin 5-HT₇ receptor, a G-protein coupled receptor implicated in a variety of neurological processes.[1] This technical guide provides a comprehensive overview of **anhalamine**, including its chemical and physical properties, pharmacological actions, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical and Physical Properties

Anhalamine, with the systematic IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a crystalline solid.[2] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	643-60-7	[2]
Molecular Formula	C11H15NO3	[2]
Molecular Weight	209.24 g/mol	[2]
Melting Point	189-191 °C	[2]
Appearance	Crystalline solid	[2]
Solubility	Soluble in hot water and alcohol	[2]
UV max (in ethanol)	274 nm (log ϵ 2.90)	[2]

Pharmacology

The primary pharmacological target of **anhalamine** identified to date is the serotonin 5-HT7 receptor. It acts as a potent inverse agonist at this receptor.[1] Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, constitutive activity. This is distinct from a neutral antagonist, which blocks agonist binding but has no effect on the receptor's intrinsic activity.

Mechanism of Action at the 5-HT7 Receptor

The 5-HT7 receptor is a Gs-protein coupled receptor (GPCR). Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] As an inverse agonist, **anhalamine** is hypothesized to stabilize the inactive conformation of the 5-HT7 receptor, thereby reducing the basal level of cAMP production.

Quantitative Pharmacological Data

Detailed quantitative data on the binding affinity (K_i) and functional potency (EC_{50} or IC_{50}) of **anhalamine** at the 5-HT7 receptor are anticipated in a forthcoming publication by Chan et al. (2025). For comparative purposes, the table below includes data for other tetrahydroisoquinoline alkaloids also found in peyote that act on the 5-HT7 receptor.

Compound	5-HT7 Receptor Activity	EC50 (nM)	Emax (%)	Reference
Pellotine	Inverse Agonist	Potent	High	[5]
Anhalonidine	Inverse Agonist	Potent	High	
Anhalinine	Inverse Agonist	2,722	-85	

Experimental Protocols

Isolation of Anhalamine from *Lophophora williamsii*

A general procedure for the extraction of alkaloids from *Lophophora williamsii* is described below. Further purification to isolate **anhalamine** would require chromatographic techniques.

Materials:

- Dried *Lophophora williamsii* plant material
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Soxhlet extractor
- Rotary evaporator
- Chromatography apparatus (e.g., HPLC)

Protocol:

- Grind the dried plant material to a fine powder.
- Perform a Soxhlet extraction with methanol.
- Concentrate the methanolic extract using a rotary evaporator.

- The crude extract can be further partitioned using acid-base extraction to separate the alkaloids.
- Isolate and purify **anhalamine** from the alkaloid fraction using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

Chemical Synthesis of Anhalamine

The chemical synthesis of **anhalamine** has been reported in the literature, typically involving a Pictet-Spengler reaction or a Bischler-Napieralski reaction as a key step. A generalized synthetic approach is outlined below.

Starting Materials (Example):

- 3,4-Dimethoxy-5-hydroxyphenethylamine
- Formaldehyde or a formaldehyde equivalent

Generalized Steps:

- Condensation of the phenethylamine with an aldehyde or ketone to form a Schiff base.
- Cyclization of the Schiff base under acidic conditions (Pictet-Spengler) or dehydration and reduction (Bischler-Napieralski) to form the tetrahydroisoquinoline core.
- Purification of the final product by crystallization or chromatography.

In Vitro Assay for 5-HT7 Receptor Inverse Agonism

The inverse agonist activity of **anhalamine** at the 5-HT7 receptor can be quantified by measuring its effect on the basal levels of intracellular cAMP in a cell line stably expressing the human 5-HT7 receptor.

Materials:

- HEK293 cells stably transfected with the human 5-HT7 receptor.
- Cell culture medium and reagents.

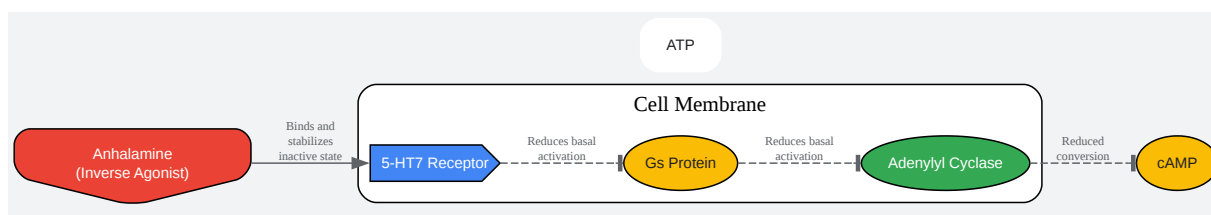
- **Anhalamine.**
- Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
- A cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

- Plate the 5-HT7-expressing cells in a suitable multi-well plate and grow to confluence.
- Replace the growth medium with a serum-free assay buffer and incubate.
- Add varying concentrations of **anhalamine** to the cells.
- Incubate for a predetermined time to allow for the modulation of basal cAMP levels.
- Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
- A decrease in basal cAMP levels in the presence of **anhalamine** would indicate inverse agonist activity.

Visualizations

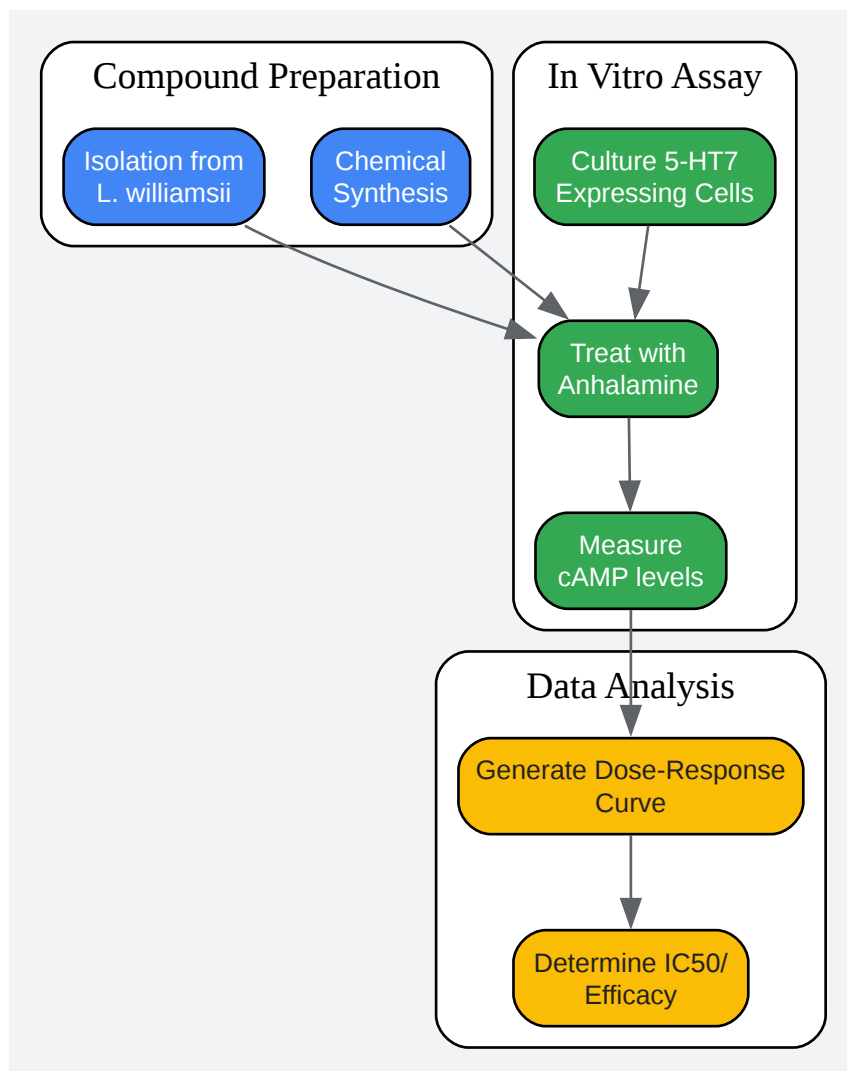
Signaling Pathway of the 5-HT7 Receptor



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Caption: **Anhalamine's** inverse agonism at the 5-HT7 receptor.

Experimental Workflow for Characterizing Inverse Agonism



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Caption: Workflow for characterizing **Anhalamine**'s inverse agonism.

Conclusion

Anhalamine represents a promising lead compound for the development of novel therapeutics targeting the 5-HT7 receptor. Its characterization as a potent inverse agonist opens new avenues for investigating the role of constitutive 5-HT7 receptor activity in health and disease. This technical guide provides a foundational resource for researchers to further explore the pharmacology and therapeutic potential of this intriguing natural product.

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References

- 1. Anhalamine - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
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